molecular formula C₁₇H₁₉N₅O₆ B1161512 Ganciclovir Mono-O-p-methoxybenzoate

Ganciclovir Mono-O-p-methoxybenzoate

Número de catálogo: B1161512
Peso molecular: 389.36
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ganciclovir Mono-O-p-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₉N₅O₆ and its molecular weight is 389.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

Cytomegalovirus Infections:
Ganciclovir is predominantly utilized to treat CMV retinitis in immunocompromised patients, such as those with HIV/AIDS or undergoing organ transplantation. The compound exerts its antiviral effects by inhibiting viral DNA polymerase, which is crucial for the replication of CMV. Clinical studies have demonstrated that Ganciclovir significantly reduces the viral load and improves visual acuity in patients with CMV retinitis .

Case Study:
A retrospective study involving 15 patients treated with topical Ganciclovir 2% eye drops for CMV corneal endotheliitis showed significant improvements in ocular symptoms after long-term treatment. The study reported a decrease in corneal edema and improved intraocular pressure, highlighting the effectiveness of Ganciclovir in ocular applications .

Oncology Applications

Glioma Treatment:
Recent research indicates that Ganciclovir may have potential applications in treating gliomas, a type of malignant brain tumor. A systematic review and meta-analysis of clinical trials revealed that Ganciclovir, when combined with gene therapy, could improve survival rates in patients with high-grade glioma. The analysis showed a significant increase in 2-year and 4-year survival rates compared to control groups .

Data Table: Efficacy of Ganciclovir in Glioma Treatment

Study ReferencePatient PopulationSurvival Rate ImprovementStatistical Significance
606 high-grade glioma patients2-year: RD = 0.179; 4-year: RD = 0.185P < 0.05

Pharmacokinetics and Drug Delivery Systems

Ocular Pharmacokinetics:
Research has explored the use of liposomal formulations of Ganciclovir to enhance ocular drug delivery. A study demonstrated that liposomal Ganciclovir achieved significantly higher concentrations in ocular tissues compared to conventional solutions, suggesting that liposomes could improve therapeutic outcomes for ocular infections .

Data Table: Ocular Tissue Distribution

Formulation TypeTissue Concentration IncreaseComparison to Solution
Liposomal Ganciclovir2 to 10 times higherSignificantly superior

Therapeutic Drug Monitoring

Clinical Monitoring:
Therapeutic drug monitoring (TDM) has been employed to optimize dosing regimens for Ganciclovir in immunocompromised patients. A case series highlighted how TDM guided adjustments in Ganciclovir dosing led to improved management of CMV infections among heart transplant recipients and patients with thymoma .

Propiedades

Fórmula molecular

C₁₇H₁₉N₅O₆

Peso molecular

389.36

Sinónimos

2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)-3-hydroxypropyl 4-Methoxybenzoate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.